![molecular formula C22H13ClF6N2O B2573441 4-[4-Chlor-3-(trifluormethyl)phenyl]-5-methyl-2-[5-[3-(trifluormethyl)phenyl]furan-2-yl]-1H-imidazol CAS No. 2413883-13-1](/img/structure/B2573441.png)
4-[4-Chlor-3-(trifluormethyl)phenyl]-5-methyl-2-[5-[3-(trifluormethyl)phenyl]furan-2-yl]-1H-imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole is a useful research compound. Its molecular formula is C22H13ClF6N2O and its molecular weight is 470.8. The purity is usually 95%.
BenchChem offers high-quality 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-Chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Schmerzlinderndes Potenzial
Diese Verbindung wurde auf ihr Potenzial als Schmerzmittel untersucht. Eine Reihe von Derivaten wurde synthetisiert und an einem Schmerzmodell an Mäusen getestet, wobei eine potente analgetische Wirksamkeit mit unterschiedlichen Wirkdauern gezeigt wurde. Es wurde festgestellt, dass diese Verbindungen Schmerzen über opioidunabhängige Systeme lindern, was angesichts der Nebenwirkungen im Zusammenhang mit Opioid-Medikamenten von Bedeutung ist .
Antibakterielle Aktivität
Die Erforschung der antibakteriellen Eigenschaften verwandter Triazol-Derivate deutet auf potenzielle Anwendungen bei der Bekämpfung bakterieller Infektionen hin. Obwohl spezifische Studien zu dieser Verbindung nicht im Detail beschrieben sind, legt ihre strukturelle Ähnlichkeit mit bekannten antibakteriellen Wirkstoffen nahe, dass sie als Ausgangspunkt für die Entwicklung neuer Antibiotika dienen könnte .
Zytotoxische Eigenschaften
Die zytotoxischen Eigenschaften von Thiadiazol-Derivaten, die einen ähnlichen molekularen Rahmen wie die fragliche Verbindung aufweisen, wurden untersucht. Diese Studien zeigen, dass Substituenten am Phenylring die zytotoxische Aktivität signifikant beeinflussen, was darauf hindeutet, dass diese Verbindung ein Kandidat für die Entwicklung von Krebsmedikamenten sein könnte .
Entwicklung des Syntheseverfahrens
Es gab Fortschritte bei der Entwicklung von Syntheseverfahren für Verbindungen mit ähnlichen Strukturen. Diese Verfahren sind entscheidend für die großtechnische Produktion und potenzielle pharmazeutische Anwendungen solcher Verbindungen .
Pharmakophor-Design
Die Verbindung wurde beim Design von Pharmakophor-Modellen für Analgetika verwendet. Dies beinhaltet die Erstellung einer dreidimensionalen Anordnung von Merkmalen, die für optimale Wechselwirkungen mit einem bestimmten biologischen Ziel notwendig ist, um seine biologische Reaktion auszulösen (oder zu blockieren) .
Forschung in der organischen Chemie
Die Struktur der Verbindung enthält eine Trifluormethylgruppe, die aufgrund ihrer Nützlichkeit bei der C–F-Bindungsaktivierung im Mittelpunkt umfangreicher Forschung stand. Diese Forschung ist von entscheidender Bedeutung für die Entwicklung neuer synthetischer Methoden in der organischen Chemie .
Eigenschaften
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]-5-methyl-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF6N2O/c1-11-19(13-5-6-16(23)15(10-13)22(27,28)29)31-20(30-11)18-8-7-17(32-18)12-3-2-4-14(9-12)21(24,25)26/h2-10H,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLRZZMOXRTMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
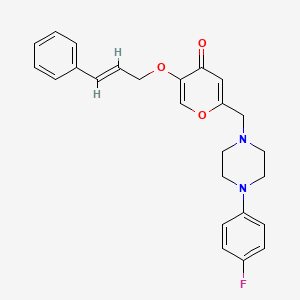
![2-(4-butoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2573364.png)
![2-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2573365.png)
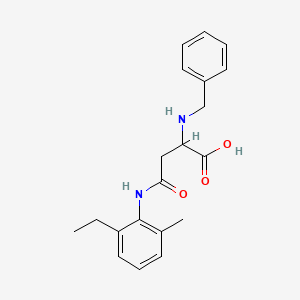
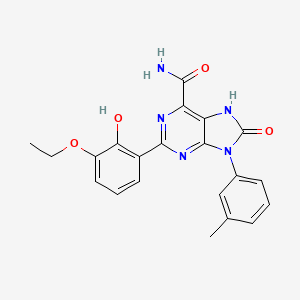
![2-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide](/img/structure/B2573369.png)
![N-[2-Methyl-3-(4-methylpiperazin-1-yl)propyl]-1-prop-2-ynylpiperidine-2-carboxamide](/img/structure/B2573370.png)
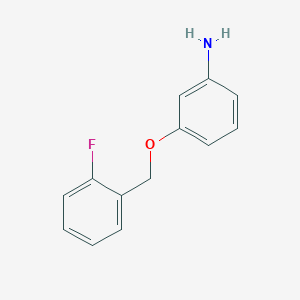
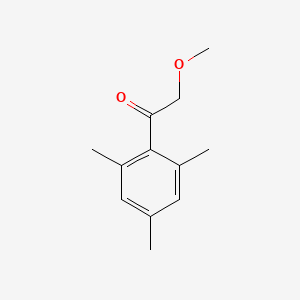
![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573376.png)
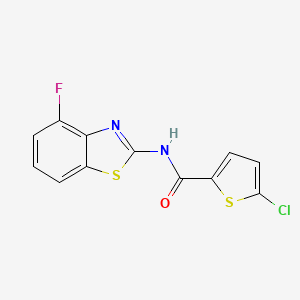
![4-{[(Tert-butoxy)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B2573379.png)
![N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethoxybenzamide](/img/structure/B2573380.png)
![Methyl 3-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2573381.png)
